N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine involves multiple steps. One common method includes the reductive alkylation of alanylproline by the sodium salt of 2-oxo-4-phenylbutenoic acid, using sodium cyanoborohydride and sodium borohydride as reducing agents . The products are then separated chromatographically.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar reductive alkylation techniques, followed by purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in lowered blood pressure . The molecular targets include ACE, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Chemically described as (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alanyl]-L-proline dihydrate.
Uniqueness
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine is unique due to its specific structure, which allows it to interact with ACE more effectively than some other inhibitors. This unique interaction results in a higher potency and longer duration of action compared to similar compounds .
Properties
CAS No. |
84126-66-9 |
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Molecular Formula |
C20H28N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[(2S)-1-[carboxymethyl(cyclopentyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14(19(25)22(13-18(23)24)16-9-5-6-10-16)21-17(20(26)27)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-17,21H,5-6,9-13H2,1H3,(H,23,24)(H,26,27)/t14-,17?/m0/s1 |
InChI Key |
MPRNOVFXJNIGAL-MBIQTGHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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